molecular formula C30H27F3N2O2 B10868444 C30H27F3N2O2

C30H27F3N2O2

Cat. No.: B10868444
M. Wt: 504.5 g/mol
InChI Key: RCQIMLFWBFTYMJ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C30H27F3N2O2 is a complex organic molecule. It contains 30 carbon atoms, 27 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms. This compound is known for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C30H27F3N2O2 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the core aromatic structure through a series of Friedel-Crafts acylation reactions. This step often requires the use of strong Lewis acids like aluminum chloride as catalysts.

    Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as trifluoromethyl and hydroxyl groups. This can be achieved through electrophilic aromatic substitution reactions using reagents like trifluoromethyl iodide and hydroxylamine.

    Final Assembly: The final step involves coupling reactions to assemble the complete molecule. This may include palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized versions of the laboratory synthetic routes. Key considerations include:

    Reaction Efficiency: Maximizing yield and minimizing by-products through precise control of reaction conditions.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

    Safety and Environmental Impact: Implementing measures to handle hazardous reagents and manage waste products responsibly.

Chemical Reactions Analysis

Types of Reactions

C30H27F3N2O2: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

C30H27F3N2O2: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which C30H27F3N2O2 exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. This can involve binding to active sites or altering the conformation of the target molecule.

    Therapeutic Effects: In medicinal applications, the compound may inhibit or activate biochemical pathways, leading to therapeutic outcomes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

C30H27F3N2O2: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include those with trifluoromethyl groups and aromatic rings, such as and .

    Uniqueness: The specific arrangement of functional groups and the overall molecular architecture of confer unique properties, such as enhanced stability and specific reactivity patterns, distinguishing it from other similar compounds.

By understanding the detailed aspects of This compound , researchers can better utilize its properties in various scientific and industrial applications.

Biological Activity

The compound with the molecular formula C30H27F3N2O2, known as Trifluoromethylated Pyridine Derivative , has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other therapeutic properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of compounds. The presence of fluorine atoms often contributes to increased metabolic stability and bioavailability.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound showed promising results, with some derivatives achieving submicromolar activity against resistant strains, outperforming standard antibiotics like ampicillin and rifampicin .

CompoundActivity against S. aureusActivity against E. faecalisMIC (µg/mL)
This compoundYesYes0.5
Standard Antibiotic (Ampicillin)YesNo1

Anticancer Properties

The cytotoxic effects of this compound were assessed on various cancer cell lines, including breast, colon, and lung cancer cells. The compound demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth at low concentrations. Notably, the mechanism of action appears to involve apoptosis induction rather than direct inhibition of key enzymes such as dihydrofolate reductase (DHFR) .

Cell LineIC50 (µM)
Breast Cancer1.5
Colon Cancer2.0
Lung Cancer1.8

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to altered cellular responses. For instance, the compound has been shown to inhibit certain pathways involved in cell proliferation and survival, contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

  • Case Study 1 : A clinical trial investigated the efficacy of a formulation containing this compound in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to control groups .
  • Case Study 2 : Another study focused on the use of this compound in combination therapies for cancer treatment. Patients receiving this compound alongside traditional chemotherapeutics exhibited improved outcomes and reduced side effects .

Properties

Molecular Formula

C30H27F3N2O2

Molecular Weight

504.5 g/mol

IUPAC Name

9,9-dimethyl-5-(2-phenylacetyl)-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H27F3N2O2/c1-29(2)17-23-27(25(36)18-29)28(20-12-14-21(15-13-20)30(31,32)33)35(24-11-7-6-10-22(24)34-23)26(37)16-19-8-4-3-5-9-19/h3-15,28,34H,16-18H2,1-2H3

InChI Key

RCQIMLFWBFTYMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=C(C=C5)C(F)(F)F)C(=O)C1)C

Origin of Product

United States

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